molecular formula C19H24N4O2 B12897450 N-Butyl-1-methyl-2-p-tolyl-5-oxo-1,2,3,5-tetrahydroimidazo(1,2-a)pyrimidine-6-carboxamide CAS No. 141234-22-2

N-Butyl-1-methyl-2-p-tolyl-5-oxo-1,2,3,5-tetrahydroimidazo(1,2-a)pyrimidine-6-carboxamide

Cat. No.: B12897450
CAS No.: 141234-22-2
M. Wt: 340.4 g/mol
InChI Key: QSQWWTMHJNTYHO-UHFFFAOYSA-N
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Description

N-Butyl-1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a butyl group, a methyl group, a p-tolyl group, and a carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-Butyl-1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate
  • N-Butyl-1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid

Uniqueness

N-Butyl-1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

141234-22-2

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-butyl-1-methyl-2-(4-methylphenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H24N4O2/c1-4-5-10-20-17(24)15-11-21-19-22(3)16(12-23(19)18(15)25)14-8-6-13(2)7-9-14/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,20,24)

InChI Key

QSQWWTMHJNTYHO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

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